molecular formula C22H16Cl2N2 B2795608 1-(3-chlorobenzyl)-2-(2-chlorostyryl)-1H-1,3-benzimidazole CAS No. 338772-19-3

1-(3-chlorobenzyl)-2-(2-chlorostyryl)-1H-1,3-benzimidazole

Cat. No.: B2795608
CAS No.: 338772-19-3
M. Wt: 379.28
InChI Key: WPMGQTLJRDIWLS-OUKQBFOZSA-N
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Description

1-(3-chlorobenzyl)-2-(2-chlorostyryl)-1H-1,3-benzimidazole is a synthetic organic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a benzimidazole core substituted with a 3-chlorobenzyl group and a 2-chlorostyryl group, which may contribute to its unique chemical and biological properties.

Scientific Research Applications

1-(3-chlorobenzyl)-2-(2-chlorostyryl)-1H-1,3-benzimidazole has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential pharmacological activities, such as antimicrobial, antiviral, and anticancer properties.

    Biological Research: It is used as a tool compound to study biological pathways and molecular targets in various cell-based assays.

    Chemical Biology: The compound can be used to probe the structure-activity relationships of benzimidazole derivatives and their interactions with biological macromolecules.

    Industrial Applications: It may be used in the development of new materials or as an intermediate in the synthesis of other complex organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-chlorobenzyl)-2-(2-chlorostyryl)-1H-1,3-benzimidazole typically involves the following steps:

    Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.

    Introduction of the 3-Chlorobenzyl Group: The 3-chlorobenzyl group can be introduced via a nucleophilic substitution reaction using 3-chlorobenzyl chloride and the benzimidazole core in the presence of a base such as potassium carbonate.

    Introduction of the 2-Chlorostyryl Group: The 2-chlorostyryl group can be introduced through a Heck coupling reaction between the benzimidazole derivative and 2-chlorostyrene in the presence of a palladium catalyst and a suitable base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.

Chemical Reactions Analysis

Types of Reactions

1-(3-chlorobenzyl)-2-(2-chlorostyryl)-1H-1,3-benzimidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chlorinated positions, to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of benzimidazole derivatives with oxidized side chains.

    Reduction: Formation of benzimidazole derivatives with reduced side chains.

    Substitution: Formation of benzimidazole derivatives with substituted functional groups at the chlorinated positions.

Mechanism of Action

The mechanism of action of 1-(3-chlorobenzyl)-2-(2-chlorostyryl)-1H-1,3-benzimidazole involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways can vary depending on the specific biological activity being studied. For example, in antimicrobial research, the compound may inhibit bacterial enzymes or disrupt cell membrane integrity.

Comparison with Similar Compounds

Similar Compounds

    1-(3-chlorobenzyl)-2-(2-chlorophenyl)-1H-1,3-benzimidazole: Similar structure but with a chlorophenyl group instead of a chlorostyryl group.

    1-(3-chlorobenzyl)-2-(2-bromostyryl)-1H-1,3-benzimidazole: Similar structure but with a bromostyryl group instead of a chlorostyryl group.

    1-(3-chlorobenzyl)-2-(2-methylstyryl)-1H-1,3-benzimidazole: Similar structure but with a methylstyryl group instead of a chlorostyryl group.

Uniqueness

1-(3-chlorobenzyl)-2-(2-chlorostyryl)-1H-1,3-benzimidazole is unique due to the presence of both the 3-chlorobenzyl and 2-chlorostyryl groups, which may confer distinct chemical and biological properties compared to other benzimidazole derivatives. These structural features can influence the compound’s reactivity, binding affinity to molecular targets, and overall pharmacological profile.

Properties

IUPAC Name

2-[(E)-2-(2-chlorophenyl)ethenyl]-1-[(3-chlorophenyl)methyl]benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16Cl2N2/c23-18-8-5-6-16(14-18)15-26-21-11-4-3-10-20(21)25-22(26)13-12-17-7-1-2-9-19(17)24/h1-14H,15H2/b13-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPMGQTLJRDIWLS-OUKQBFOZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=CC2=NC3=CC=CC=C3N2CC4=CC(=CC=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=C/C2=NC3=CC=CC=C3N2CC4=CC(=CC=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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